1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-(cyanomethyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N4/c8-7(9,10)6-5(3-12)4-14(13-6)2-1-11/h4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXCDURHFHLMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC#N)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Mode of Action
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation.
Biological Activity
Overview
1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound's structure allows for various interactions with biological targets, making it a candidate for further research in drug development and agricultural applications.
The compound features a pyrazole ring substituted with cyanomethyl and trifluoromethyl groups, which contribute to its unique reactivity and biological profile. The presence of these functional groups enhances its lipophilicity and may influence its binding affinity to biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C7H4F3N5 |
| Molecular Weight | 215.13 g/mol |
| CAS Number | 2098018-59-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate pathways involved in cell signaling and metabolic processes. The exact molecular targets remain to be fully elucidated, but potential interactions include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could act as an antagonist or agonist at various receptors, influencing physiological responses.
Biological Activity Studies
Research has indicated that this compound exhibits promising biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition of growth .
- Anticancer Potential : Pyrazole derivatives are being explored for their anticancer properties. Research indicates that some pyrazoles can induce apoptosis in cancer cells, suggesting that this compound may also exhibit similar effects .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of pyrazole derivatives against multiple pathogens, revealing that certain modifications significantly enhanced their antimicrobial activity. The findings suggested that compounds with trifluoromethyl substitutions tend to exhibit stronger antibacterial properties compared to their non-fluorinated counterparts .
- Anticancer Activity : In vitro studies on breast cancer cell lines indicated that pyrazole derivatives could enhance the effectiveness of conventional chemotherapy agents like doxorubicin. The combination treatment showed a synergistic effect, leading to increased cytotoxicity against resistant cancer cells .
Scientific Research Applications
Scientific Research Applications
-
Biological Activity
- Anticancer Properties : Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that compounds similar to 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can inhibit tumor growth in various cancer cell lines due to their ability to interfere with cellular signaling pathways .
- Antimicrobial Effects : The compound has shown promising results against several bacterial strains, suggesting potential use in developing new antibiotics .
-
Agricultural Chemistry
- Pesticide Development : The trifluoromethyl group enhances the lipophilicity of the molecule, making it suitable for designing agrochemicals that can effectively penetrate plant tissues. This property is crucial for developing pesticides that target specific pests while minimizing environmental impact .
- Material Science
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
| Hazard Statements | H302-H312-H315 |
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant Inhibition | |
| Antimicrobial | Effective Against Bacteria |
Case Studies
-
Anticancer Research
- A study conducted on a series of pyrazole derivatives, including this compound, revealed that these compounds could induce apoptosis in cancer cells through the activation of specific caspases. This finding supports further exploration into their therapeutic potential.
-
Pesticide Efficacy
- Field trials demonstrated that formulations containing trifluoromethyl-substituted pyrazoles provided effective pest control with lower application rates compared to traditional pesticides, highlighting their efficiency and reduced environmental footprint.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Physical Properties
The substituents on the pyrazole ring significantly influence physical properties. Below is a comparative analysis of key analogs:
Key Observations:
- Trifluoromethyl vs. Phenyl Groups : The trifluoromethyl group (as in the target compound and ) increases electronegativity and thermal stability compared to phenyl substituents (e.g., ), which may elevate melting points due to π-π stacking.
- Cyanomethyl vs.
- Amino vs. Carbonitrile Groups: Amino-substituted derivatives (e.g., ) exhibit distinct NMR profiles (e.g., δ 4.0 ppm for –NH₂) and lower molecular weights compared to carbonitrile-rich analogs.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile generally involves:
- Construction of the pyrazole ring via cyclization reactions.
- Introduction of the trifluoromethyl group at the 3-position.
- Attachment of cyanomethyl and carbonitrile substituents at the 1- and 4-positions, respectively.
These steps are often achieved through multi-step processes including Michael addition, nucleophilic substitution, and ring-closing reactions under controlled conditions.
Preparation via Michael-Type Addition and Cyclization
A prominent method involves the Michael-type addition of hydrazines to activated alkenes or alkynes containing cyano and trifluoromethyl groups, followed by cyclization to form the pyrazole ring.
- Procedure Highlights:
- Use of 1,1-dicyanoalkenes as starting materials.
- Reaction with trifluoromethyl-containing reagents such as N2CHCF3 in tetrahydrofuran solvent.
- Addition of TMEDA (tetramethylethylenediamine) as a ligand to facilitate the reaction.
- Stirring at room temperature for extended periods (e.g., 12 hours).
- Work-up includes extraction with ethyl acetate, washing with ammonium chloride solution, and quenching cyanide by-products with sodium hypochlorite solution.
- Purification by silica gel column chromatography to isolate the desired trifluoromethyl pyrazole-carbonitrile product.
This method achieves selective incorporation of the trifluoromethyl group at the 3-position and cyanomethyl at the 1-position, yielding high purity products suitable for further applications.
Two-Phase Ring-Closing Reaction Using Sodium or Potassium Carbonates
Another approach involves the ring-closing reaction of alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrates in a biphasic system:
- Key Steps:
- Preparation of sodium or potassium carbonate/bicarbonate aqueous solution.
- Cooling the aqueous phase to low temperatures (-20°C to 0°C).
- Dissolving the pyrazole precursor in a water-immiscible organic solvent like toluene or xylene.
- Slow addition of the organic phase to the aqueous phase under stirring.
- Reaction completion within 1 to 3 hours.
- Separation and concentration of the organic phase under vacuum.
- Crystallization from mixed solvents (toluene and petroleum ether) to obtain high-purity pyrazole derivatives with yields around 75-80%.
This method is notable for its mild conditions and high selectivity, providing a practical route to trifluoromethylated pyrazole carbonitriles.
Use of (Ethoxymethylene)malononitrile and Aryl Hydrazines
For the synthesis of amino-pyrazole derivatives closely related to this compound:
- Synthetic Route:
- Reaction of (ethoxymethylene)malononitrile with fluorinated aryl hydrazines in ethanol or fluorinated ethanol solvents under reflux.
- Formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with excellent regioselectivity.
- Yields range from 47% to 93% depending on the aryl hydrazine used.
- The reaction proceeds via a Michael addition mechanism followed by cyclization.
- The products serve as key intermediates for further functionalization and biological activity studies.
Although this method focuses on amino-pyrazoles, it provides insight into the preparation of cyanomethyl-substituted pyrazole derivatives with fluorinated groups.
Example Reaction Conditions and Yields
Mechanistic Insights
- The formation of the pyrazole ring typically involves nucleophilic attack of hydrazine nitrogen on electrophilic carbon centers of activated alkenes or ketoesters.
- The trifluoromethyl group is introduced either via direct coupling with trifluoromethyl-containing reagents or through fluorinated starting materials.
- The cyanomethyl substituent is often introduced through alkylation or Michael addition with cyano-containing electrophiles.
- The ring closure is facilitated by weak bases in biphasic systems to promote cyclization while minimizing side reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
